molecular formula C17H19NO2 B4567948 N-(3-methoxypropyl)-2-phenylbenzamide

N-(3-methoxypropyl)-2-phenylbenzamide

Cat. No.: B4567948
M. Wt: 269.34 g/mol
InChI Key: WZQYLCABWJDWRZ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-phenylbenzamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-2-biphenylcarboxamide is 269.141578849 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Kinase Inhibition

Compounds structurally related to N-(3-methoxypropyl)-2-biphenylcarboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. The substitution at specific positions on the molecule's structure has been found to improve enzyme potency, aqueous solubility, and kinase selectivity. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential in cancer therapy (Schroeder et al., 2009).

Controlled Polymerization

Research has also delved into the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer widely investigated for drug delivery. The findings offer insights into polymer chemistry, suggesting potential applications in creating responsive materials for various purposes (Convertine et al., 2004).

Supramolecular Packing Motifs

A study focusing on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed new supramolecular packing motifs. The structure involved π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a novel mode of organization for columnar liquid crystals, which could have implications for materials science (Lightfoot et al., 1999).

Corrosion Inhibition

Another field of application is in corrosion inhibition, where derivatives of N-phenyl-benzamide, a compound with similarities to N-(3-methoxypropyl)-2-biphenylcarboxamide, have shown significant effectiveness. These derivatives, particularly those with methoxy substituents, have demonstrated high inhibition efficiency for mild steel in acidic conditions, highlighting their potential in industrial applications (Mishra et al., 2018).

Thermoresponsive Polymers

Controlled radical polymerization methods have been used to study N-(3-Methoxypropyl) acrylamide polymers, revealing their thermoresponsive behavior in aqueous solutions. Such polymers exhibit cloud point temperatures that depend on solution concentration and molecular weight, suggesting their utility in developing smart materials for biomedical and environmental applications (Savelyeva et al., 2015).

Properties

IUPAC Name

N-(3-methoxypropyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-13-7-12-18-17(19)16-11-6-5-10-15(16)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQYLCABWJDWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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